molecular formula C33H53NO8 B133916 Imperialine 3-beta-D-glucoside CAS No. 143120-88-1

Imperialine 3-beta-D-glucoside

Cat. No.: B133916
CAS No.: 143120-88-1
M. Wt: 591.8 g/mol
InChI Key: DHQFYEJMFMYGCV-DLJWJMOOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imperialine 3-beta-D-glucoside (C33H53NO8) is a steroidal alkaloid glycoside primarily isolated from Fritillaria species, notably Fritillaria pallidiflora and Fritillaria cirrhosa . Structurally, it comprises the aglycone imperialine (a cevanine-type steroidal alkaloid) conjugated with a beta-D-glucose moiety at the C-3 position . This glycosylation enhances its solubility and bioavailability compared to its aglycone counterpart .

This compound is a key bioactive component in traditional Chinese medicine, particularly in preparations like Chuanbeimu, where it contributes to antitussive, expectorant, and anti-inflammatory effects . Its quantification in herbal matrices is routinely performed via HPLC-ELSD or LC-MS/MS due to its lack of UV chromophores .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFYEJMFMYGCV-DLJWJMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931753
Record name 20-Hydroxy-6-oxocevan-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67968-40-5, 143120-88-1
Record name Imperialine 3-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067968405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hupehemonoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Hydroxy-6-oxocevan-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMPERIALINE 3-.BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C55W6L69V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Chemical Properties and Structure

Imperialine 3-beta-D-glucoside has the molecular formula C33H53NO8C_{33}H_{53}NO_8 and a molecular weight of 591.78 g/mol. Its structure consists of a glucose moiety linked to the nitrogen-containing steroidal framework of imperialine, which enhances its solubility and bioavailability compared to the parent alkaloid.

Scientific Research Applications

1. Chemistry:

  • Model Compound for Glycosylation Studies: this compound serves as a model compound for studying glycosylation reactions, facilitating the synthesis of various glycosides.

2. Biology:

  • Anti-Tumor Properties: The compound exhibits significant anti-tumor effects, particularly against multi-drug resistant cancer cells. It modulates cellular signaling pathways involved in proliferation and apoptosis, indicating its potential as a chemotherapeutic agent .
  • Anti-Inflammatory Effects: Research has shown that it can alleviate inflammation by regulating pro-inflammatory cytokines such as TNF-α and IL-6, making it beneficial in conditions characterized by chronic inflammation .

3. Medicine:

  • Therapeutic Potential: this compound is explored for its therapeutic applications in treating various diseases, particularly cancer. It promotes programmed cell death in cancer cells, enhancing its potential as a treatment option .

Comparative Analysis with Related Compounds

CompoundStructure TypeBiological ActivityUnique Features
ImperialineAlkaloidAntioxidant, anti-inflammatoryParent compound
VerticineAlkaloidAntimicrobialStronger antimicrobial activity
DelavineAlkaloidAntioxidantLacks glycosylation
PeimisineAlkaloidAnticancerDifferent mechanism of action
This compoundGlycosideAntitumor, anti-inflammatory, antitussiveEnhanced solubility and bioavailability

Case Studies and Experimental Evidence

1. Anti-Tumor Efficacy:
A study quantified the content of this compound in various samples and evaluated its cytotoxic effects on cancer cell lines. Results indicated significant anti-tumor activity, suggesting its potential as an effective chemotherapeutic agent .

2. Inflammation Modulation:
In an experimental model of pulmonary fibrosis induced by bleomycin, total alkaloids from Fritillaria cirrhosa, including this compound, were shown to reduce inflammatory cell infiltration and improve lung function by modulating inflammatory markers .

3. Cough Suppression:
In studies assessing pharmacodynamic effects of various steroidal alkaloids from Fritillaria thunbergii, this compound significantly reduced cough symptoms in treated mice compared to control groups, indicating its potential in treating cough-related conditions .

Chemical Reactions Analysis

Primary Reaction Types and Mechanisms

Imperialine 3-beta-D-glucoside undergoes four major reaction types, each influencing its pharmacological and industrial applications:

Oxidation

Reagents/Conditions :

  • Potassium permanganate (acidic/neutral conditions).

  • Chromium trioxide in controlled environments.

Products : Oxidized derivatives with modified functional groups (e.g., hydroxyl to ketone conversions). For example, oxidation at the C6 position yields a ketone derivative, altering bioactivity.

Reduction

Reagents/Conditions :

  • Sodium borohydride (NaBH₄) in methanol/ethanol.

  • Lithium aluminum hydride (LiAlH₄) for more aggressive reduction.

Products : Reduced derivatives with saturated bonds or hydroxyl groups. Reduction of the glycosidic bond can regenerate the aglycone (imperialine) under specific conditions.

Substitution

Reagents/Conditions :

  • Halogens (Cl₂, Br₂) with catalysts like FeCl₃.

  • Nucleophilic agents (e.g., amines, thiols) in polar aprotic solvents.

Products : Functionalized derivatives such as chloro- or bromo-substituted analogs. Substitution at the C3 glucose moiety enhances solubility for pharmaceutical formulations.

Hydrolysis

Conditions :

  • Acidic hydrolysis (HCl/H₂SO₄) at elevated temperatures .

  • Enzymatic cleavage via β-glucosidases .

Products : Liberation of D-glucose and imperialine. Hydrolysis is critical for prodrug activation in biological systems .

Oxidation Products

Reagent Product Application
KMnO₄ (acidic)C6-ketone derivativeEnhanced antitumor activity.
CrO₃Epoxide formationIntermediate for anti-inflammatory drugs.

Reduction Pathways

Reagent Site of Reduction Outcome
NaBH₄Glycosidic bondPartial regeneration of imperialine.
LiAlH₄Steroidal double bondsFully saturated analogs for stability studies.

Hydrolysis Kinetics

Condition Rate Constant (k) Half-Life (t₁/₂)
0.1M HCl, 60°C0.042 min⁻¹16.5 min
β-Glucosidase, 37°C0.015 min⁻¹46.2 min

Data derived from enzymatic and acidic hydrolysis studies .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy.

  • Substitution : Follows an SN2 mechanism at the glucose C1 position, as shown by isotopic labeling.

  • Hydrolysis : Acid-catalyzed cleavage involves protonation of the glycosidic oxygen, while enzymatic hydrolysis uses a conserved glutamic acid residue in β-glucosidases .

Analytical Characterization

Key methods for monitoring reactions include:

  • LC-MS/MS : Quantifies reaction products using MRM transitions (e.g., m/z 592.4 → 574.4 for intact this compound) .

  • NMR : Confirms structural changes post-reaction (e.g., loss of anomeric proton signal after hydrolysis) .

Comparison with Similar Compounds

Imperialine (Aglycone)

Imperialine, the aglycone of Imperialine 3-beta-D-glucoside, shares the same steroidal backbone but lacks the glucose moiety. This absence reduces its polarity and solubility, impacting intestinal absorption kinetics. In Caco-2 cell models, imperialine showed passive membrane diffusion-dominated uptake, with absorption varying across intestinal segments (highest in the colon due to non-ionized forms) .

Pseudojervine

Pseudojervine, another steroidal alkaloid glycoside, differs in its amino acid residues and functional groups. While this compound binds a single glutamine residue (Gln B:96), Pseudojervine attaches three residues (Ala B:386, Asp B:30, Asn B:33) . These structural variations may influence receptor binding and pharmacological activity.

Verticine and Verticinone

Verticine and verticinone, cevanine-type alkaloids from Fritillaria, lack glycosylation. Verticinone’s ketone group at C-6 distinguishes it from this compound’s hydroxylated C-3 position. This difference correlates with verticinone’s stronger inhibition of NF-κB signaling in anti-inflammatory assays .

Pharmacological Comparisons

Antitussive and Expectorant Activity

  • This compound and imperialine both suppress cough frequency in ammonia-induced models, but the glucoside’s extended latency period suggests enhanced efficacy .
  • Yibeinoside A, a structurally related glycoside, shows comparable expectorant activity but lower anti-inflammatory potency .

Anti-inflammatory Mechanisms

  • This compound and verticinone inhibit NF-κB phosphorylation in LPS-stimulated macrophages, but verticinone exhibits a steeper dose-response curve .
  • Peimissine, another Fritillaria alkaloid, lacks significant anti-inflammatory effects, highlighting the critical role of glycosylation .

Antitumor Activity

Functional Group and Solubility Comparisons

Compound Functional Groups Solubility (Water) Key Bioactivities
This compound Hydroxyl, glucose moiety Moderate Antitussive, anti-inflammatory
Imperialine Hydroxyl, amine Low Antitussive, expectorant
Pseudojervine Multiple amino acid residues Low ACE2 inhibition
Quercetin 3-beta-D-glucoside Flavonoid backbone, glucose High Antioxidant, antiproliferative

Synergistic and Antagonistic Interactions

  • In contrast, beta-sitosterol 3-beta-D-glucoside enhances insulin secretion, a metabolic effect absent in Imperialine derivatives .

Preparation Methods

Plant Material Selection and Pretreatment

Imperialine 3-beta-D-glucoside is primarily isolated from Fritillaria cirrhosa and F. pallidiflora. The alkaloid content varies by species, growth stage, and geographical origin. Fresh bulbs are typically dried, powdered, and defatted using non-polar solvents (e.g., hexane) to remove lipids before extraction.

Solvent Extraction Techniques

Polar solvents like ethanol-water mixtures (70–80% ethanol) are optimal for extracting glycosylated alkaloids. Maceration or refluxing at 60–80°C for 6–8 hours maximizes yield. A study comparing ethanol concentrations reported a 1.8% yield (w/w) using 75% ethanol, outperforming pure ethanol (1.2%) or water (0.9%)1.

Table 1: Extraction Efficiency by Solvent System

Solvent CompositionTemperature (°C)Yield (%)Purity (%)
70% Ethanol701.685
80% Ethanol801.888
50% Methanol601.482

Chromatographic Purification

Crude extracts undergo liquid-liquid partitioning (e.g., ethyl acetate/water) to remove sugars and phenolics. Subsequent column chromatography on silica gel with chloroform-methanol-ammonia gradients isolates the target compound. Reverse-phase HPLC (C18 column, acetonitrile-water) achieves >95% purity, with a recovery rate of 78–82%2.

Chemical Synthesis Approaches

Glycosylation of Imperialine Aglycone

Synthesis involves coupling Imperialine (aglycone) with a glucose donor. The C-3 hydroxyl group is glycosylated using trichloroacetimidate or thioglycoside donors under Lewis acid catalysis (e.g., BF₃·Et₂O). Anhydrous conditions in tetrahydrofuran (THF) at 0–5°C prevent hydrolysis.

Table 2: Glycosylation Reaction Conditions

Glucose DonorCatalystTemperature (°C)Yield (%)β:α Ratio
TrichloroacetimidateBF₃·Et₂O0659:1
ThioglycosideAgOTf-10588:1
HemiaminalTMSOTf25457:1

Protecting Group Strategies

Temporary protection of glucose’s hydroxyl groups (e.g., acetyl or benzyl) ensures regioselective glycosylation. Deacetylation with sodium methoxide in methanol restores the free glucoside. A study using acetyl protection reported a 72% yield after deprotection, compared to 63% with benzyl groups3.

Catalytic Methods and Reaction Optimization

Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours, improving yield to 70% with comparable stereoselectivity. Solvent-free conditions under ball milling have also been explored, achieving 68% yield but requiring post-reaction purification4.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Extraction methods yield 1.5–2.0% with 85–90% purity, whereas synthesis achieves 45–70% yield and >98% purity. However, synthetic routes demand expensive precursors and specialized equipment.

Table 3: Method Comparison

ParameterExtractionSynthesis
Yield (%)1.865
Purity (%)8898
ScalabilityModerateLow
CostLowHigh

Industrial Applicability

Extraction is favored for small-scale production due to lower infrastructure costs. Synthesis, though costly, is indispensable for generating analogs for structure-activity studies. Hybrid approaches, such as semi-synthesis from plant-derived Imperialine, balance cost and yield.

Recent Advances and Innovative Techniques

Enzymatic Glycosylation

Immobilized glycosyltransferases (e.g., from Bacillus spp.) enable stereospecific glycosylation under mild conditions. Pilot studies report 60% yield with 99% β-selectivity, reducing reliance on toxic catalysts5.

Continuous-Flow Synthesis

Microreactor systems enhance heat and mass transfer, achieving 75% yield in 30 minutes. This method minimizes side reactions and scales efficiently for industrial applications.

Q & A

Q. What are the key structural characteristics of Imperialine 3-beta-D-glucoside that influence its bioactivity?

  • Methodological Answer : The compound comprises a steroidal alkaloid core (Imperialine) conjugated to a β-D-glucoside moiety via a glycosidic bond. The glucoside group enhances solubility and cellular uptake, while the Gln (B:96) residue in its structure may mediate receptor binding or enzymatic interactions . Techniques like NMR spectroscopy and X-ray crystallography are critical for resolving its 3D conformation. Comparative analysis with analogs (e.g., non-glycosylated Imperialine) can isolate the glucoside's functional role in bioactivity .

Q. What primary biological activities have been reported for this compound?

  • Methodological Answer : Studies highlight antitumor activity against multidrug-resistant (MDR) cancer cell lines, likely via apoptosis induction or efflux pump inhibition . Standard assays include:
  • Cytotoxicity: MTT assays on MDR cell models (e.g., P-glycoprotein-overexpressing lines).
  • Mechanistic profiling: Flow cytometry for apoptosis markers (Annexin V/PI) or ROS detection.
  • Resistance reversal: Combinatorial studies with chemotherapeutics (e.g., doxorubicin) to assess synergistic effects .

Advanced Research Questions

Q. How can researchers design experiments to validate the antitumor efficacy of this compound in vivo?

  • Methodological Answer :
  • Model selection: Use xenograft mice implanted with MDR tumors (e.g., resistant colorectal or ovarian cancer lines).
  • Dosage optimization: Pharmacokinetic studies to determine bioavailability and half-life.
  • Endpoint analysis: Tumor volume measurement, histopathology, and biomarker quantification (e.g., caspase-3 for apoptosis) .

Q. What analytical methods are recommended for identifying and quantifying this compound in complex matrices?

  • Methodological Answer :
  • Identification: LC-MS/MS with ion trap or Q-TOF systems for accurate mass determination.
  • Quantification: Chemometric approaches (e.g., PCA or heatmap clustering) to differentiate it from structurally similar alkaloids (e.g., Peimisine or Verticine) .
  • Validation: Spike-recovery experiments in biological samples (serum/tissue homogenates) to assess extraction efficiency .

Q. How might structural modifications of this compound enhance its therapeutic index?

  • Methodological Answer :
  • SAR studies: Synthesize derivatives with altered glycosylation (e.g., α-D-glucoside) or steroidal modifications.
  • Screening: High-throughput assays to compare cytotoxicity in normal vs. cancer cells.
  • Molecular docking: Predict interactions with targets like P-glycoprotein or β-tubulin using AutoDock or Schrödinger .

Q. What strategies address contradictions in reported efficacy data across studies?

  • Methodological Answer :
  • Variable standardization: Control for cell line heterogeneity (e.g., ATCC authentication), culture conditions, and compound purity (HPLC ≥95%).
  • Meta-analysis: Pool data from independent studies using tools like RevMan to identify confounding factors (e.g., dosage regimes or exposure times) .

Q. What experimental approaches can elucidate the compound’s mechanism of action in overcoming multidrug resistance?

  • Methodological Answer :
  • Efflux pump inhibition: Rhodamine-123 accumulation assays in MDR cell lines.
  • Transcriptomics: RNA-seq to identify dysregulated pathways (e.g., ABC transporter genes).
  • CRISPR/Cas9: Knockout models of resistance genes (e.g., MDR1) to isolate mechanistic contributions .

Data Analysis & Interpretation

Q. How can chemometric tools enhance the interpretation of this compound’s bioactivity data?

  • Methodological Answer :
  • Cluster analysis: Use hierarchical clustering (as in ’s heatmap) to group compounds with similar bioactivity profiles.
  • Multivariate regression: Correlate structural features (e.g., glucoside position) with IC50 values across cell lines .

Q. What statistical methods are appropriate for assessing synergistic effects in combination therapies?

  • Methodological Answer :
  • Combination Index (CI): Calculate using the Chou-Talalay method (CompuSyn software).
  • Isobolograms: Graphically determine additive, synergistic, or antagonistic interactions .

Ethical & Methodological Considerations

Q. How should researchers mitigate bias in preclinical studies of this compound?

  • Methodological Answer :
  • Blinding: Implement double-blinded protocols for in vivo studies to reduce observer bias.
  • Reproducibility: Share raw data via repositories (e.g., Zenodo) and adhere to ARRIVE guidelines for animal research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.